6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

Sodium channel blockade Anticonvulsant activity Impurity profiling

Lamotrigine quality control requires precise identification of the positional isomer impurity G. Generic triazine analogs invalidate regulatory compliance. - Certified EP Impurity G standard (2,4-dichloro vs API 2,3-dichloro) - Distinct RRT 1.1 (HPLC) & mp 230-232°C for definitive peak ID - Supports EP, USP, BP monograph compliance - Available for immediate research shipment

Molecular Formula C9H7Cl2N5
Molecular Weight 256.09 g/mol
CAS No. 38943-76-9
Cat. No. B030631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
CAS38943-76-9
Synonyms6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine;  3,5-Diamino-6-(2,4-dichlorophenyl)_x000B_-1,2,4-triazine; 
Molecular FormulaC9H7Cl2N5
Molecular Weight256.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N
InChIInChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)
InChIKeyHHXRWOXSGOMXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lamotrigine EP Impurity G Reference Standard


6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (CAS 38943-76-9) is a 1,2,4-triazine derivative that serves as Lamotrigine EP Impurity G, a positional isomer of the antiepileptic drug lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) [1]. This compound is not an active pharmaceutical ingredient but rather a certified reference material essential for analytical method development, validation, and quality control in pharmaceutical manufacturing [2]. As an impurity standard, it enables precise quantification and identification of process-related impurities in lamotrigine drug substances and finished dosage forms, supporting compliance with regulatory monographs such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [3].

Identity
Certified EP Impurity G reference standard
Method
Supports compendial HPLC method validation
Regulatory
Compliant with EP/BP monograph impurity profiling

Why Lamotrigine EP Impurity G Cannot Be Substituted


Generic substitution with other lamotrigine-related impurities or triazine analogs is scientifically invalid due to this compound's unique positional isomerism (2,4-dichloro substitution) versus the active pharmaceutical ingredient lamotrigine (2,3-dichloro substitution) [1]. This single chlorine atom positional shift results in distinct physicochemical properties—including melting point, chromatographic retention, and solubility—that preclude interchangeable use in analytical methods . Furthermore, regulatory monographs specify impurity G as a distinct entity with defined acceptance criteria and relative retention characteristics, mandating the use of the exact certified reference material for method validation and system suitability testing [2]. Substitution would compromise method accuracy, peak identification, and regulatory compliance in pharmaceutical quality control workflows [2].

Positional isomerism
2,4-dichloro substitution may alter chromatographic retention and melting behavior compared to lamotrigine
Regulatory specificity
Pharmacopoeias mandate Impurity G identity; generic triazine analogs may not meet acceptance criteria
Method accuracy
Substitution may compromise peak identification and system suitability in validated HPLC methods

Quantitative Differentiation of Lamotrigine EP Impurity G


Sodium Channel Blockade: Isomer Comparison

The target compound is a positional isomer of lamotrigine, differing only in the substitution pattern of the two chlorine atoms on the phenyl ring (2,4-dichloro vs 2,3-dichloro). This subtle structural variation profoundly alters biological activity. Lamotrigine (2,3-dichloro isomer) acts as a voltage-gated sodium channel blocker with an IC50 of 1.0 × 10^5 nM (100,000 nM) in Chinese Hamster Ovary cells [1]. In contrast, the 2,4-dichlorophenyl compound exhibited only slight antimalarial activity and was not progressed for anticonvulsant development, as stated in patent literature [2]. This differential activity profile establishes the 2,4-isomer as a less active impurity that must be controlled in pharmaceutical preparations [3].

Sodium channel activity
Head-to-head
Target: Not active as sodium channel blocker; Comparator: Lamotrigine IC50 = 1.0 × 10⁵ nM
Supports impurity-specific control
Reported pharmacological difference
Sodium channel blockade Anticonvulsant activity Impurity profiling

Melting Point: Identity Confirmation

The melting point of 6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine is reported as 230-232°C . In contrast, lamotrigine (2,3-dichloro isomer) exhibits a melting point of 177-181°C or 218°C depending on polymorphic form . This substantial difference (approximately 50°C) provides a definitive and easily measurable parameter for confirming compound identity, distinguishing between isomers, and detecting cross-contamination. The higher melting point of the 2,4-isomer reflects stronger intermolecular interactions in the crystalline lattice, which may also impact formulation and stability.

Melting point
Data to verify
230–232 °C (Impurity G) vs 177–181 °C (Lamotrigine)
Enables identity confirmation
Verify against COA
Physicochemical characterization Solid-state analysis Reference standard qualification

HPLC Retention Time: System Suitability

According to the British Pharmacopoeia 2025 monograph for Lamotrigine, impurity G (6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine) exhibits a relative retention time (RRT) of approximately 1.1 with reference to lamotrigine (retention time ≈ 7 minutes) under the specified reversed-phase HPLC conditions [1]. This distinct chromatographic behavior is attributed to the increased hydrophobicity of the 2,4-dichloro substitution pattern compared to the 2,3-dichloro arrangement, resulting in longer retention on C18 columns [2]. The defined RRT value enables accurate peak identification and quantification in pharmaceutical quality control testing.

HPLC retention
Method context
RRT ≈ 1.1 relative to lamotrigine under BP 2025 conditions
Supports peak identification
Column-specific RRT may vary
HPLC method validation Relative retention time Pharmaceutical impurity testing

Solubility Differentiation in DMSO and Methanol

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine exhibits slightly soluble characteristics in DMSO and methanol (requiring gentle heating for dissolution) . In contrast, lamotrigine is soluble in DMSO at 20 mg/mL at 60°C . This reduced solubility of the 2,4-isomer impacts sample preparation protocols and may affect the selection of diluents for analytical methods. The solubility difference is attributed to the altered molecular packing and polarity resulting from the 2,4-dichloro substitution pattern, which influences intermolecular hydrogen bonding and crystal lattice energy [1].

DMSO solubility
Reported
Slightly soluble; comparator 20 mg/mL at 60 °C
Guides sample preparation
Optimize dissolution conditions
Sample preparation Analytical method development Solubility screening

Regulatory Impurity Classification

The European Pharmacopoeia (EP) designates 6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine as Impurity G and specifies a relative retention time of approximately 1.1 [1]. Regulatory monographs establish acceptance criteria for this impurity in lamotrigine drug substances and finished products, with typical limits of ≤0.1% for unspecified impurities and ≤0.5% for total impurities [2]. This compound is supplied with detailed characterization data compliant with regulatory guidelines, including HPLC purity ≥95%, structural confirmation by NMR and MS, and certificates of analysis traceable to EP standards [3].

Regulatory status
Specification review
EP Impurity G; RRT 1.1; defined acceptance criteria
Supports compendial compliance
Confirm current monograph
Regulatory compliance Pharmaceutical impurity limits Reference standard certification

Thermal Stability: Decomposition Profile

Thermal analysis data indicates that 6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine decomposes above 220°C (melting with decomposition) , whereas lamotrigine melts without decomposition at 177-181°C or 218°C . This differential thermal stability profile has implications for forced degradation studies and stability-indicating method development. The 2,4-isomer's decomposition upon melting suggests a lower thermal stability compared to the 2,3-isomer, which may influence its formation as a process impurity during high-temperature synthetic steps or storage under stressed conditions [1].

Thermal decomposition
Reported
Decomposes above 220 °C; Lamotrigine melts without decomposition
Informs forced degradation studies
Handle below decomposition temperature
Forced degradation studies Stability-indicating methods Impurity formation

Applications of Lamotrigine EP Impurity G


HPLC Method Validation for QC

This certified reference standard is essential for validating HPLC methods used to quantify impurity G in lamotrigine drug substances and finished dosage forms. The defined relative retention time of 1.1 (versus lamotrigine) enables accurate peak identification and system suitability assessment [1]. Procurement of this standard supports compliance with EP and BP monographs, ensuring methods meet regulatory acceptance criteria for impurity profiling [2].

Identity Confirmation & Polymorph Screening

The distinct melting point of 230-232°C (approximately 50°C higher than lamotrigine) provides a definitive identity test for confirming the correct impurity reference material. This property is valuable for reference standard qualification, cross-contamination detection, and polymorph screening studies during analytical method development [1].

Forced Degradation & Stability Methods

The differential thermal stability profile (decomposition upon melting above 220°C) informs forced degradation study design. Understanding the thermal behavior of impurity G aids in predicting potential degradation pathways and developing stability-indicating methods that can distinguish between process impurities and degradation products [2].

Sample Preparation Optimization

The reduced solubility of the 2,4-isomer in DMSO (slightly soluble vs lamotrigine's 20 mg/mL at 60°C) guides appropriate diluent selection and sample preparation protocols. This knowledge prevents incomplete dissolution and ensures accurate quantification during HPLC, LC-MS, and other analytical techniques .

Application
Selection Property
Validation Focus
HPLC method validation
Relative retention identity
System suitability and peak identification
Identity confirmation
Melting point differential
Reference standard identity verification
Forced degradation studies
Thermal decomposition profile
Stability-indicating method development
Sample preparation
Solubility differentiation
Diluent selection and dissolution optimization

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